2-methylsulfanyl-6-(trifluoromethyl)-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-methylsulfanyl-6-(trifluoromethyl)-1H-pyrimidin-4-one” is known as 2-methylsulfanyl-6-trifluoromethyl-1H-pyrimidin-4-one. This compound is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group and a methylsulfanyl group attached to the pyrimidine ring. Pyrimidine derivatives are significant in various fields due to their diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-6-trifluoromethyl-1H-pyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-6-trifluoromethylpyrimidine with sodium methylthiolate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-6-trifluoromethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methylthiolate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-methylsulfanyl-6-trifluoromethyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: Used in the development of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-6-trifluoromethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The methylsulfanyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methylthio-6-trifluoromethylpyrimidin-4-ol
- 4-hydroxy-2-methylthio-6-trifluoromethyl-pyrimidine
Uniqueness
2-methylsulfanyl-6-trifluoromethyl-1H-pyrimidin-4-one is unique due to the specific combination of the trifluoromethyl and methylsulfanyl groups on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylsulfanyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-methylsulfanyl-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPDRZKOMZVOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C=C(N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C=C(N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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